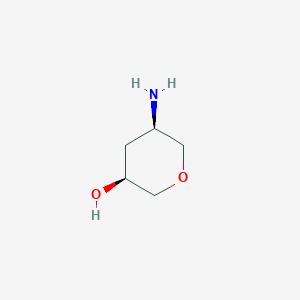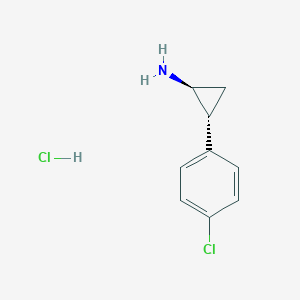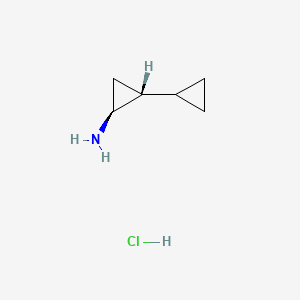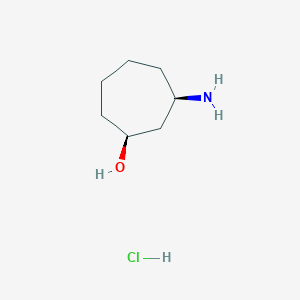
(3S,5R)-5-Amino-tetrahydro-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral compound with the molecular formula C5H11NO2. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The compound features both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method starts with the reduction of 5-oxo-tetrahydropyran-3-yl acetate using a chiral reducing agent to ensure the correct stereochemistry. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Acyl chlorides, anhydrides, and alkyl halides.
Major Products Formed
Oxidation: 5-Oxo-tetrahydro-pyran-3-ol.
Reduction: Tetrahydro-pyran-3-amine.
Substitution: Various amides and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
(3S,5R)-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol largely depends on its role as an intermediate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, facilitating its incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-Amino-tetrahydro-pyran-3-ol: The enantiomer of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol, which may exhibit different biological activities.
5-Hydroxy-tetrahydro-pyran-3-ol: Lacks the amino group, making it less versatile in certain synthetic applications.
Tetrahydro-pyran-3-amine:
Uniqueness
The unique combination of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of complex molecules. Its chiral nature also allows for the production of enantiomerically pure compounds, which is crucial in pharmaceutical research and development .
Propiedades
IUPAC Name |
(3S,5R)-5-aminooxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC[C@H]1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol](/img/structure/B8186417.png)



